molecular formula C22H19N3O4 B14963156 N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide

Cat. No.: B14963156
M. Wt: 389.4 g/mol
InChI Key: SGAIOXDUPXTXHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carbohydrazide with 1-(4-methoxyphenyl)-2,5-dioxopyrrolidine under specific conditions such as controlled temperature and pH . The reaction often requires the use of solvents like ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Similar structure but with a benzene ring instead of a naphthalene ring.

    5-(4-methoxyphenyl)-1H-indole: Contains an indole ring instead of a pyrrolidine ring.

    5-(4-methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a pyrrolidine ring.

Uniqueness

N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and a methoxyphenyl group.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide

InChI

InChI=1S/C22H19N3O4/c1-29-16-11-9-15(10-12-16)25-20(26)13-19(22(25)28)23-24-21(27)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,23H,13H2,1H3,(H,24,27)

InChI Key

SGAIOXDUPXTXHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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